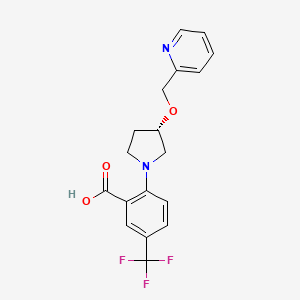

Z944

Vue d'ensemble

Description

Z944, également connu sous le nom d'Ulixacaltamide, est un antagoniste puissant et sélectif des canaux calciques de type T. Il a été étudié de manière approfondie pour ses applications thérapeutiques potentielles dans le traitement des troubles neurologiques tels que l'épilepsie et la douleur chronique. Les canaux calciques de type T jouent un rôle crucial dans la régulation de l'excitabilité neuronale, et leur inhibition peut conduire à des avantages thérapeutiques importants .

Applications De Recherche Scientifique

Z944 has a wide range of scientific research applications, including:

Neurological Disorders: This compound has been studied for its potential to treat epilepsy and chronic pain by inhibiting T-type calcium channels, which are involved in neuronal excitability and pain signaling

Pain Management: Research has shown that this compound can effectively reduce pain hypersensitivity in animal models, making it a promising candidate for pain management therapies

Epilepsy Treatment: This compound has demonstrated anti-seizure effects in animal models of epilepsy, highlighting its potential as a novel therapeutic agent for epilepsy

Other Applications: This compound is also being explored for its potential use in other neurological and psychiatric disorders, such as anxiety and depression, due to its ability to modulate neuronal activity

Mécanisme D'action

Mode of Action

Z944 interacts with its targets by blocking the T-type calcium channels . This blockade occurs at relatively negative membrane depolarizations, where T-type channels can act as modulators of the threshold of the action potential by increasing the calcium current . This leads to further depolarization of the cell and activation of other calcium channels, and ultimately, sodium and potassium channels .

Biochemical Pathways

The T-type calcium channels participate in the regulation of connectivity or crosstalk between the sensory nervous system and the cortex by promoting thalamic neuron burst firing and network oscillations important for relay and interpretation of signals to and by the cortex . The blockade of Cav3.2 by this compound is more pronounced during high-frequency firing and may provide some advantage to the molecule by selectively targeting a pathological state of the channel .

Pharmacokinetics

This compound is an orally available, state-dependent, selective T-type calcium channel blocker . It has been shown to inhibit native neuronal T-type currents at high potency . A phase 1, double-blind, placebo-controlled study showed that this compound was safe and well tolerated . The study also showed dose-proportional pharmacokinetics with good pharmaceutical properties .

Result of Action

The inhibition of T-type channels by this compound reduces the excitability of peripheral nociceptive sensory neurons and reverses pain hypersensitivity in male rodent pain models . Moreover, application of this compound to spinal cord slices attenuated action potential firing rates in over half of laminae I/II neurons . Intraperitoneal injection of this compound dose-dependently reversed mechanical allodynia in the complete Freund’s adjuvant model of persistent inflammatory pain .

Action Environment

The action of this compound is influenced by the environment in which it is administered. For example, the efficacy of this compound in reducing pain hypersensitivity was observed in the context of a complete Freund’s adjuvant model of persistent inflammatory pain . Furthermore, the blockade of Cav3.2 by this compound is more pronounced during high-frequency firing, suggesting that the compound’s action may be influenced by the frequency of neuronal firing .

Analyse Biochimique

Biochemical Properties

Z944 interacts with T-type calcium channels, which are voltage-gated and consist of three subtypes: Cav3.1, Cav3.2, and Cav3.3 . These channels contribute to neuronal excitability, synaptic excitation, burst firing, and action potential trains . This compound has been shown to inhibit native neuronal T-type currents at high potency .

Cellular Effects

This compound has been found to reduce the excitability of peripheral nociceptive sensory neurons and reverse pain hypersensitivity in male rodent pain models . It also inhibits action-potential evoked somatic and dendritic calcium transients in lamina I neurons .

Molecular Mechanism

This compound acts as a state-dependent blocker of T-type calcium channels . It has >150-fold selectivity vs. non-T-type voltage-gated ion channels . The blockade of Cav3.2 by this compound is more pronounced during high-frequency firing, which may provide some advantage to the molecule by selectively targeting a pathological state of the channel .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to delay the progression of seizures in the amygdala kindling model of temporal lobe epilepsy (TLE) . Animals receiving this compound required significantly more stimulations to evoke a seizure and to reach a fully kindled state than animals receiving vehicle .

Dosage Effects in Animal Models

In animal models, this compound has been shown to dose-dependently reverse mechanical allodynia in the complete Freund’s adjuvant model of persistent inflammatory pain . The analgesic effects of this compound were observed across a range of dosages, from 1-10 mg/kg .

Transport and Distribution

It is known that this compound is a CNS-penetrant T-type channel antagonist , suggesting that it can cross the blood-brain barrier and distribute within the central nervous system.

Subcellular Localization

Given its role as a T-type calcium channel antagonist, it likely localizes to regions of the cell where these channels are present, such as the plasma membrane of neurons .

Méthodes De Préparation

La synthèse de Z944 implique plusieurs étapes, commençant par la préparation de la structure de base de la pipéridine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau pipéridine : Le noyau pipéridine est synthétisé par une série de réactions, notamment la cyclisation et les modifications de groupes fonctionnels.

Introduction de substituants : Divers substituants sont introduits sur le noyau pipéridine pour améliorer son activité et sa sélectivité. Cela comprend l'ajout d'un groupe benzoyle chloro-fluoro et d'un groupe tert-butyle.

Assemblage final : Le composé final est assemblé par une série de réactions de couplage, suivies de la purification et de la caractérisation pour s'assurer que le produit souhaité est obtenu

Analyse Des Réactions Chimiques

Z944 subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau du cycle pipéridine, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de this compound, par exemple la réduction des cétones en alcools.

Substitution : Les réactions de substitution sont couramment utilisées pour introduire ou modifier des substituants sur le groupe benzoyle, par exemple l'halogénation ou l'alkylation.

Réactifs et conditions courants : Les réactifs typiques utilisés dans ces réactions comprennent les oxydants comme le permanganate de potassium, les réducteurs comme le borohydrure de sodium et les agents halogénants comme le chlore ou le brome. .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Troubles neurologiques : This compound a été étudié pour son potentiel à traiter l'épilepsie et la douleur chronique en inhibant les canaux calciques de type T, qui sont impliqués dans l'excitabilité neuronale et la signalisation de la douleur

Gestion de la douleur : La recherche a montré que this compound peut réduire efficacement l'hypersensibilité à la douleur chez les modèles animaux, ce qui en fait un candidat prometteur pour les thérapies de gestion de la douleur

Traitement de l'épilepsie : This compound a démontré des effets anticonvulsivants chez les modèles animaux d'épilepsie, soulignant son potentiel comme nouvel agent thérapeutique pour l'épilepsie

Autres applications : This compound est également étudié pour son utilisation potentielle dans d'autres troubles neurologiques et psychiatriques, tels que l'anxiété et la dépression, en raison de sa capacité à moduler l'activité neuronale

Mécanisme d'action

This compound exerce ses effets en bloquant sélectivement les canaux calciques de type T, en particulier les isoformes CaV3.1, CaV3.2 et CaV3.3. Ces canaux sont impliqués dans la régulation de l'excitabilité neuronale et de la transmission synaptique. En inhibant ces canaux, this compound réduit l'afflux d'ions calcium dans les neurones, ce qui diminue l'excitabilité neuronale et réduit la probabilité de crises et de signalisation de la douleur . Le composé interagit avec les canaux à la fois par blocage des pores et par modulation allostérique, ce qui conduit à une inhibition efficace .

Comparaison Avec Des Composés Similaires

Z944 est unique par sa grande sélectivité et sa puissance pour les canaux calciques de type T par rapport à d'autres composés similaires. Voici quelques composés similaires :

TTA-P2 : Un autre antagoniste des canaux calciques de type T avec des applications similaires dans le traitement de la douleur et de l'épilepsie.

Ethosuximide : Un antiépileptique bien connu qui cible également les canaux calciques de type T, mais avec moins de sélectivité que this compound.

Mibefradil : Un bloqueur non sélectif des canaux calciques qui affecte à la fois les canaux calciques de type T et de type L.

Propriétés

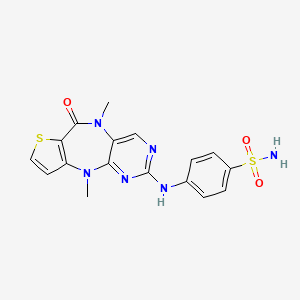

IUPAC Name |

N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClFN3O2/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCLITFYIMJMNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659275 | |

| Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199236-64-0 | |

| Record name | Ulixacaltamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199236640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ULIXACALTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT2PJH89C3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)